molecular formula C22H20ClNO4 B14408659 1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium perchlorate CAS No. 81020-83-9

1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium perchlorate

Cat. No.: B14408659
CAS No.: 81020-83-9
M. Wt: 397.8 g/mol
InChI Key: RWJVKBOPUNLVMB-UHFFFAOYSA-M
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Description

1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium perchlorate is a complex organic compound that features an anthracene moiety attached to a pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the reaction of anthracene with 2,4,6-trimethylpyridine under specific conditions. One common method includes the use of a strong acid, such as perchloric acid, to facilitate the formation of the pyridinium ion. The reaction is usually carried out in an organic solvent like dichloromethane at controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyridinium ion back to its neutral pyridine form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anthracene moiety, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the anthracene ring.

Scientific Research Applications

1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1-(Anthracen-1-yl)ethanone
  • 9,10-Diphenylanthracene
  • Anthraquinone derivatives

Uniqueness

1-(Anthracen-1-yl)-2,4,6-trimethylpyridin-1-ium perchlorate is unique due to its combination of an anthracene moiety with a pyridinium ion, which imparts distinct photophysical and chemical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

81020-83-9

Molecular Formula

C22H20ClNO4

Molecular Weight

397.8 g/mol

IUPAC Name

1-anthracen-1-yl-2,4,6-trimethylpyridin-1-ium;perchlorate

InChI

InChI=1S/C22H20N.ClHO4/c1-15-11-16(2)23(17(3)12-15)22-10-6-9-20-13-18-7-4-5-8-19(18)14-21(20)22;2-1(3,4)5/h4-14H,1-3H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

RWJVKBOPUNLVMB-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=[N+](C(=C1)C)C2=CC=CC3=CC4=CC=CC=C4C=C32)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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